molecular formula C23H25N5O7S2 B058206 N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C CAS No. 95056-36-3

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

Cat. No.: B058206
CAS No.: 95056-36-3
M. Wt: 547.6 g/mol
InChI Key: ZNDJOCJUBZZAMN-USYHLRJESA-N
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Description

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is a synthetic derivative of mitomycin C, a well-known antitumor antibiotic. This compound was developed to enhance the antitumor activity and reduce the toxicity associated with mitomycin C. It has shown promising results in preclinical studies, particularly against various types of cancer cells, including those resistant to mitomycin C .

Mechanism of Action

Preparation Methods

The synthesis of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C involves several stepsThis is typically achieved through a series of reactions involving the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the desired substituents .

  • Synthetic Route

      Step 1: Protection of the amino group at the N-7 position of mitomycin C.

      Step 2: Introduction of the nitrophenyldithioethyl group using a suitable reagent, such as 2-(4-nitrophenyldithio)ethylamine.

      Step 3: Deprotection of the amino group to yield the final product.

  • Reaction Conditions

    • The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
    • Common solvents used include dimethyl sulfoxide (DMSO) and methanol.
  • Industrial Production

Chemical Reactions Analysis

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C undergoes various chemical reactions, including:

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
    • Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction

    • Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
    • Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
  • Substitution

    • The nitrophenyldithioethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
    • Reagents such as thiols and amines are often used in these reactions.
  • Major Products

Scientific Research Applications

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C has a wide range of scientific research applications:

Comparison with Similar Compounds

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is unique compared to other similar compounds due to its specific structural modifications and enhanced antitumor activity. Some similar compounds include:

Properties

IUPAC Name

[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDJOCJUBZZAMN-USYHLRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241743
Record name N-7-(2-(nitrophenyldithio)ethyl)mitomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95056-36-3
Record name N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095056363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-7-(2-(nitrophenyldithio)ethyl)mitomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-181174
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O4QKT84G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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